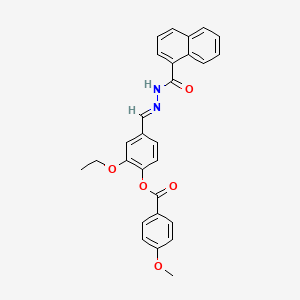
N-(tert-butyl)-3,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3,5-dichlorobenzamide is an organic compound characterized by the presence of a tert-butyl group attached to a benzamide structure with two chlorine atoms at the 3 and 5 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-3,5-dichlorobenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with tert-butylamine. The process can be summarized as follows:
Activation of 3,5-dichlorobenzoic acid: The carboxylic acid group is activated using a coupling reagent such as thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with tert-butylamine in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, leading to a more consistent product.
Chemical Reactions Analysis
Types of Reactions: N-(tert-butyl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzamides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(tert-butyl)-3,5-dichlorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical agent for treating various conditions is ongoing.
Industry: It serves as a precursor in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(tert-butyl)-3,5-dichlorobenzamide exerts its effects involves its interaction with specific molecular targets. The tert-butyl group and dichlorobenzamide structure allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Similar Compounds:
- N-(tert-butyl)-2,4-dichlorobenzamide
- N-(tert-butyl)-3,5-difluorobenzamide
- N-(tert-butyl)-3,5-dibromobenzamide
Comparison: this compound is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs with different halogen substitutions, it may exhibit distinct chemical and biological properties, making it suitable for specific applications.
Properties
| 33244-96-1 | |
Molecular Formula |
C11H13Cl2NO |
Molecular Weight |
246.13 g/mol |
IUPAC Name |
N-tert-butyl-3,5-dichlorobenzamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-11(2,3)14-10(15)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3,(H,14,15) |
InChI Key |
GIZJFYDJGULERU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12002171.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)
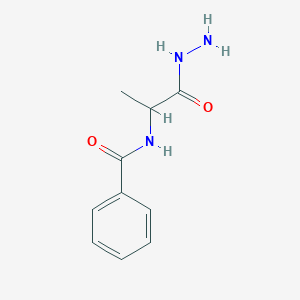

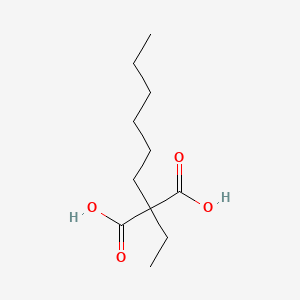
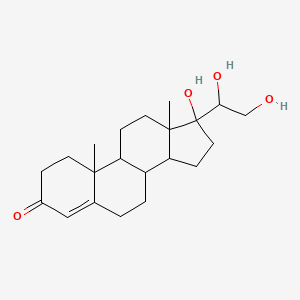
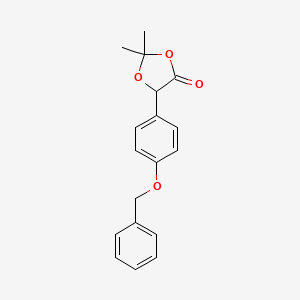



![4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12002231.png)
![4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B12002238.png)

